molecular formula C14H9N3O3 B3007008 2-(2-Nitrophenoxy)quinoxaline CAS No. 182816-81-5

2-(2-Nitrophenoxy)quinoxaline

Cat. No. B3007008
CAS RN: 182816-81-5
M. Wt: 267.244
InChI Key: WBBHAJNBGSXMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-Nitrophenoxy)quinoxaline is a novel chemical entity that has been synthesized and studied for its reactivity and potential applications. The basic structure of this compound consists of a quinoxaline moiety linked to a nitrophenyl group through an ether linkage .

Synthesis Analysis

The synthesis of 2-(2-Nitrophenoxy)quinoxaline has been described using a method that involves the reaction of quinoxaline with a nitrophenyl precursor in the presence of non-reactive counter-ion surfactants with different head group sizes. This method allows for the control of the reaction environment, which can influence the yield and purity of the product . Additionally, solid-phase synthesis methods have been developed for quinoxalines, which could potentially be adapted for the synthesis of 2-(2-Nitrophenoxy)quinoxaline .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(2-Nitrophenoxy)quinoxaline is not detailed in the provided papers, the general structure of quinoxaline derivatives has been studied. These studies include the examination of their DNA interactions and the impact of functional group modifications on their biological activity . The presence of the nitro group in the compound could affect its electronic properties and reactivity.

Chemical Reactions Analysis

The reactivity of 2-(2-Nitrophenoxy)quinoxaline has been studied in the context of its basic hydrolysis in aqueous solutions. The presence of micellar systems, particularly those with non-reactive counter-ion surfactants, can influence the rate of hydrolysis of the compound . Similar studies on related compounds, such as 2-(3-nitrophenoxy)quinoxaline and 2-(4-nitrophenoxy)quinoxaline, have shown that the size of the surfactant head group and the type of micellar system can affect the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitrophenoxy)quinoxaline are not explicitly discussed in the provided papers. However, the properties of quinoxaline derivatives, in general, have been explored, including their potential as neuroprotectants in cerebral ischemia due to their interaction with glutamate receptors . The introduction of nitro groups into quinoxaline derivatives has been shown to alter their biological activity and DNA binding affinity, which suggests that the nitro group in 2-(2-Nitrophenoxy)quinoxaline could confer unique properties to the compound .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis and Hydrolysis Studies : The novel compound 2-(2-nitrophenoxy)quinoxaline has been synthesized, and its basic hydrolysis was studied in the presence of non-reactive counter-ion surfactants with different head group sizes. This research provides insight into the micellar effects upon the reaction of hydroxide ion with this compound (Cuenca & Strubinger, 1996).

Applications in Materials Science

  • Use in Polyester Fibres : 6-Nitro-2-substituted quinoxalines, related to 2-(2-nitrophenoxy)quinoxaline, have been evaluated as disperse dyes and fluorescent whiteners on polyester fibers. This suggests potential applications in textile and materials science (Rangnekar & Tagdiwala, 1986).

Biological and Medical Research

  • Neuroprotective Properties : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, demonstrates neuroprotective properties against cerebral ischemia. This implies that derivatives of 2-(2-nitrophenoxy)quinoxaline might hold potential in neurological research and treatment (Sheardown et al., 1990).

  • Anticancer, Anti-tuberculosis, and Antifungal Activity : Research on 2,3-bifunctionalized quinoxalines, structurally related to 2-(2-nitrophenoxy)quinoxaline, reveals their interaction with DNA and evaluation of their anticancer, anti-tuberculosis, and antifungal activity. This highlights the potential of such compounds in therapeutic applications (Waring et al., 2002).

Chemical Synthesis and Drug Development

  • Quinoxaline Derivatives as Antitumor Agents : The design and synthesis of novel quinoxaline derivatives as antitumor agents have been explored, using 2-(2-nitrophenoxy)quinoxaline as a reference. This suggests its potential role in the development of new antitumor medications (Zhao et al., 2005).

Fluorescence and Imaging

  • Fluorescent Properties : The synthesis of new quinoxalinylium derivatives, including compounds structurally related to 2-(2-nitrophenoxy)quinoxaline, has been reported for potential application as drugs or fluorophores, highlighting its use in imaging and diagnostic technologies (Koner & Ray, 2008).

Mechanism of Action

Safety and Hazards

While specific safety data for “2-(2-Nitrophenoxy)quinoxaline” was not found, quinoxaline, its core structure, can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Quinoxaline and its derivatives, including “2-(2-Nitrophenoxy)quinoxaline”, have attracted considerable attention due to their potential biological and pharmaceutical properties . Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This could lead to the development of advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

2-(2-nitrophenoxy)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-7-3-4-8-13(12)20-14-9-15-10-5-1-2-6-11(10)16-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHAJNBGSXMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenoxy)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.